N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide
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Overview
Description
N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity, and a nitrobenzamide group, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitrobenzamide Introduction: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the benzimidazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide can significantly influence its reactivity and biological activity, making it unique compared to its analogs.
Properties
CAS No. |
874468-55-0 |
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Molecular Formula |
C18H19N5O4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[6-(dimethylamino)-1,3-dimethyl-2-oxobenzimidazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H19N5O4/c1-20(2)14-10-16-15(21(3)18(25)22(16)4)9-13(14)19-17(24)11-5-7-12(8-6-11)23(26)27/h5-10H,1-4H3,(H,19,24) |
InChI Key |
YUNSXGKCWPWEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C)C)N(C1=O)C |
Origin of Product |
United States |
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